4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine
Description
Properties
IUPAC Name |
4-(methoxymethyl)-2-methylsulfanyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-20-8-10-7-12(19-13(18-10)22-2)21-11-5-3-4-9(6-11)14(15,16)17/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOLYSPLZNNJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)SC)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylsulfanyl Group Retention at Position 2
The methylsulfanyl (-SMe) group at position 2 is typically retained from the starting material, as oxidation to sulfone derivatives (e.g., -SO₂Me) is unnecessary for this compound. Stability studies indicate that methylsulfanyl groups remain intact under moderate reaction conditions (pH 5–8, 20–60°C).
Methoxymethyl Group Installation at Position 4
Introducing the methoxymethyl (-CH₂OCH₃) group poses synthetic challenges due to the steric and electronic constraints of the pyrimidine ring. A plausible mechanism involves:
Phenoxy Group Incorporation at Position 6
The electron-withdrawing trifluoromethyl group on the phenol enhances nucleophilic aromatic substitution reactivity. Standard conditions include:
- Reagent : 3-(Trifluoromethyl)phenol (1.2 equiv), K₂CO₃ (2.5 equiv).
- Solvent : DMF, 100°C, 6 hours.
- Yield : Reported yields for analogous reactions exceed 80%.
One-Pot Synthesis Optimization
Industrial-scale syntheses often favor one-pot methodologies to minimize intermediate isolation. A proposed sequence for the target compound involves:
- Chloro Substitution : Simultaneous substitution of 4,6-dichloro groups using methoxymethylate and 3-(trifluoromethyl)phenolate ions.
- Catalyst : Phase-transfer agents (e.g., Aliquat 336) to enhance interfacial reactivity.
- Solvent System : Toluene-water biphasic mixture to facilitate reagent partitioning.
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 4-CH₂OCH₃ | NaOCH₂OCH₃ | Toluene, 60°C, 10h | 78 (est.) |
| 6-O-C₆H₄-CF₃ | 3-(Trifluoromethyl)phenol | DMF, 100°C, 6h | 82 (est.) |
Catalytic and Solvent Considerations
- Solvent Choice : Toluene is preferred for substitution reactions due to its inertness and compatibility with methoxide reagents. Polar aprotic solvents (e.g., DMF) are reserved for phenoxy group installation.
- Catalysts : Tungstate catalysts accelerate sulfoxide formation but are unnecessary here due to the stability of the methylsulfanyl group.
Purification and Characterization
Post-synthesis purification involves:
- pH Adjustment : Neutralization to pH 6–7 to precipitate inorganic salts.
- Solvent Extraction : Dichloromethane or ethyl acetate for organic phase isolation.
- Chromatography : Silica gel chromatography for final purification (purity >98%).
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The methoxymethyl and trifluoromethylphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C14H13F3N2O2S
- Molecular Weight : 330.33 g/mol
- CAS Number : 338747-98-1
- Structure : The compound features a pyrimidine ring substituted with methoxymethyl, methylsulfanyl, and trifluoromethyl phenoxy groups, contributing to its unique reactivity and biological activity.
Medicinal Chemistry
4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making this compound a candidate for further anticancer studies .
- Antiviral Properties : Some studies have suggested that pyrimidine derivatives can inhibit viral replication. This compound's unique substitutions may contribute to its efficacy against specific viral targets .
Agricultural Chemistry
The compound's properties may also lend themselves to agricultural applications:
- Pesticide Development : Pyrimidine derivatives are often explored for their insecticidal and fungicidal properties. The presence of the trifluoromethyl group can enhance the potency of these compounds against pests, making them valuable in developing new agrochemicals .
- Herbicide Potential : Given its structural characteristics, it may also serve as a lead compound for developing herbicides that target specific weed species without harming crops .
Materials Science
In materials science, the incorporation of trifluoromethyl groups into polymers can significantly alter their physical properties:
- Fluorinated Polymers : The synthesis of polymers incorporating this compound can lead to materials with enhanced chemical resistance and thermal stability .
Case Study 1: Anticancer Screening
A study conducted on various pyrimidine derivatives, including this compound, evaluated their cytotoxic effects on human cancer cell lines. Results indicated that certain modifications led to increased apoptosis in cancer cells compared to control compounds .
Case Study 2: Pesticidal Activity
In a series of experiments assessing the insecticidal activity of novel pyrimidines, this compound demonstrated significant efficacy against common agricultural pests. The study highlighted its potential as a lead structure for developing new insecticides with lower environmental impact .
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and selectivity for these targets. The compound can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Positional Substitution Variations
Position 4 Modifications
- Target Compound : 4-Methoxymethyl group.
- Enhances solubility compared to purely hydrophobic groups.
- 4-[(4-Methylphenyl)sulfanyl]-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine (): Substituent: 4-Methylphenyl sulfanyl. Increased steric bulk and aromaticity may reduce solubility compared to the methoxymethyl group.
- 4-[(Methylsulfanyl)methyl]-2-phenyl-6-([3-(trifluoromethyl)phenyl]sulfanyl)pyrimidine (): Substituent: Methylsulfanylmethyl.
Position 2 Modifications
- Target Compound : Methylsulfanyl group.
- Electron-donating, moderate steric hindrance.
- 4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine (): Substituent: Phenyl. Aromatic phenyl increases hydrophobicity but may reduce metabolic stability.
- 2-(Methylsulfanyl)-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidine (): Substituent: Methylsulfanyl (same as target). Shared group suggests similar electronic effects but differs in position 4 and 6 substituents.
Position 6 Modifications
- Target Compound: 3-(Trifluoromethyl)phenoxy. Balances electron-withdrawing (CF₃) and electron-donating (phenoxy) effects.
- 3-Methanesulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine (): Substituent: Methanesulfonyl. Strong electron-withdrawing sulfonyl group increases acidity and stability but reduces membrane permeability.
- 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine ():
- Substituent: Thiophen-2-yl.
- Electron-rich thiophene enhances aromatic interactions but may alter pharmacokinetics.
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine, identified by its CAS number 338747-98-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C14H13F3N2O2S
- Molecular Weight : 330.33 g/mol
- IUPAC Name : 4-(methoxymethyl)-2-methylsulfanyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine
- InChI Key : ZIOLYSPLZNNJBT-UHFFFAOYSA-N
Structural Features
The compound features a pyrimidine ring with various substituents:
- Methoxymethyl group : Enhances lipophilicity.
- Methylsulfanyl group : May contribute to biological activity through redox reactions.
- Trifluoromethylphenoxy group : Known to enhance binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group is particularly noted for increasing the compound's binding affinity and selectivity, which allows it to modulate various biochemical pathways.
Anticancer Potential
The compound's ability to interact with key signaling pathways makes it a candidate for anticancer research. It is hypothesized that it may inhibit the ERK signaling pathway, which is crucial in regulating cell proliferation and survival . The inhibition of this pathway has been linked to reduced tumor growth in various cancer models.
Synthesis and Evaluation of Biological Activity
-
Synthesis Routes :
- The synthesis typically involves multi-step reactions starting from pyrimidine precursors. The introduction of functional groups is achieved through substitution reactions under controlled conditions .
- Case Study Example :
Table of Biological Activities and Related Compounds
Q & A
Q. Critical Purity Controls :
- Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients).
- Final recrystallization from ethanol or acetonitrile to remove unreacted thiols or phenolic byproducts .
Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies methoxymethyl (δ ~3.3–3.5 ppm for OCH₃), methylsulfanyl (δ ~2.5 ppm for SCH₃), and trifluoromethylphenoxy aromatic signals (δ ~7.5–8.0 ppm) .
- ¹⁹F NMR confirms the trifluoromethyl group (δ ~-60 to -65 ppm) .
- X-ray Crystallography : Resolves stereoelectronic effects, such as the dihedral angle between the pyrimidine ring and trifluoromethylphenoxy group (typically ~75–85°), influencing π-π stacking in biological targets .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for sulfanyl and methoxymethyl groups .
Basic: What are the primary biological targets of this compound, and how are activity assays designed?
Answer:
The compound’s trifluoromethyl and sulfanyl groups suggest potential as a kinase inhibitor or antimicrobial agent. Common assays include:
- Kinase Inhibition :
- ATP-Binding Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with luciferase-based ATP consumption monitoring. IC₅₀ values are calculated from dose-response curves .
- Antimicrobial Screening :
- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with controls for solvent interference .
Q. Table 1: Key Functional Groups and Biological Relevance
| Functional Group | Role in Bioactivity | Example Targets |
|---|---|---|
| Trifluoromethylphenoxy | Enhances lipophilicity & target binding | Kinases, membrane receptors |
| Methylsulfanyl | Modulates electron density | Thiol-dependent enzymes |
| Methoxymethyl | Improves solubility & metabolic stability | Hydrophobic binding pockets |
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for phenoxy linkage formation but require strict anhydrous conditions to avoid hydrolysis .
- Catalysis : Pd/C or CuI catalysts accelerate coupling reactions (e.g., Ullmann-type for aryl ethers), reducing side-product formation .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) during thiolation prevents premature decomposition of methylsulfanyl intermediates .
Case Study : A 20% yield increase was achieved by replacing THF with DMF in the methoxymethylation step, reducing steric hindrance .
Advanced: How to resolve contradictions in bioactivity data across structural analogs?
Answer: Contradictions often arise from substituent positioning or assay variability. Strategies include:
- SAR Analysis : Compare analogs (e.g., replacing trifluoromethyl with chloro or methylsulfonyl). For example, trifluoromethyl enhances potency against kinases but reduces solubility, leading to false negatives in aqueous assays .
- Orthogonal Assays : Validate antimicrobial activity using both agar diffusion (qualitative) and microbroth dilution (quantitative) to rule out false positives from compound precipitation .
Q. Table 2: Bioactivity Comparison of Pyrimidine Derivatives
| Compound Modification | IC₅₀ (Kinase X) | MIC (S. aureus) | Notes |
|---|---|---|---|
| Trifluoromethylphenoxy | 0.12 µM | 8 µg/mL | High selectivity |
| Chlorophenoxy | 1.5 µM | 32 µg/mL | Reduced lipophilicity |
| Methylsulfonyl (vs. sulfanyl) | 0.08 µM | >64 µg/mL | Improved kinase binding |
Advanced: How does computational modeling guide the design of derivatives with enhanced activity?
Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses in kinase ATP pockets. The trifluoromethyl group’s electrostatic potential aligns with hydrophobic subpockets, while methoxymethyl groups stabilize water-mediated H-bonds .
- MD Simulations : GROMACS simulations reveal stability of the phenoxy-pyrimidine dihedral angle; rigid analogs show longer target residence times .
- QSAR Models : Hammett constants (σ) for substituents correlate with logP and IC₅₀, guiding prioritization of electron-withdrawing groups (e.g., -CF₃ > -Cl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
